Valemetostat - 1809336-39-7

Valemetostat

Catalog Number: EVT-285475
CAS Number: 1809336-39-7
Molecular Formula: C26H34ClN3O4
Molecular Weight: 488.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valemetostat tosylate (also known as DS-3201b or valematostat) is a novel, potent, and selective dual inhibitor of enhancer of zeste homolog 1 and 2 (EZH1/2) [, , , , , , , , , ]. It is an orally bioavailable small molecule [] that targets epigenetic regulations by inhibiting both EZH1 and EZH2 enzymes []. Valemetostat has demonstrated anti-tumor activity in preclinical studies against various hematological malignancies []. It received approval in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATLL) in 2022 [].

Mechanism of Action

Valemetostat exerts its anti-tumor activity by inhibiting both EZH1 and EZH2, which are the catalytic subunits of the polycomb repressive complex 2 (PRC2) [, , , ]. PRC2 plays a crucial role in maintaining transcriptional repression by tri-methylating histone H3 lysine 27 (H3K27me3) [, , ]. This histone modification, H3K27me3, is broadly associated with gene silencing [, ]. By inhibiting EZH1/2, Valemetostat prevents H3K27me3 and increases the expression of genes involved in immune function, such as SLA and PAG1, which can be silenced by H3K27me3 []. This epigenetic modulation leads to the inhibition of proliferation and induction of apoptosis in various cancer cells [, , , , ]. Notably, Valemetostat exhibits a distinct effect on the genome-wide distribution of EZH1/2 compared to selective EZH2 inhibitors, such as Tazemetostat []. While Tazemetostat treatment can lead to the ectopic accumulation of EZH1/2 at tumor suppressor gene loci, Valemetostat effectively depletes H3K27me3 and enhances the H3K27Ac mark without inducing this ectopic enrichment []. This distinct mechanism contributes to the greater anti-tumor efficacy of Valemetostat compared to EZH2-selective inhibitors [].

Applications
  • Hematological Malignancies: Valemetostat has shown clinical activity in various hematological malignancies. It is approved in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATLL) [] and has shown promising results in clinical trials for relapsed or refractory B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) []. Valemetostat also shows promise in treating peripheral T-cell lymphomas (PTCL) [, , ] and in bridging patients with refractory/relapsed PTCL to allogeneic stem cell transplantation [].

  • Solid Tumors: Valemetostat is being explored as a potential treatment for pediatric, adolescent, and young adult patients with malignant solid tumors []. It is also being investigated in combination with trastuzumab deruxtecan for the treatment of HER2 low/ultra-low/null metastatic breast cancer []. Preclinical studies have shown that Valemetostat, in combination with other drugs like Docetaxel, can induce pyroptosis and modulate oncogenic signaling pathways in hepatocellular carcinoma cells [].

  • Understanding Disease Mechanisms: Research on Valemetostat has contributed to our understanding of disease mechanisms. For example, studies have revealed that EZH1/2 is an important determinant of leukemia stem cell (LSC) proliferation and cellular sensitivity to anti-leukemia therapies [, ]. Inhibition of EZH1/2 promotes LSC entry into the cell cycle, restoring their chemosensitivity [, ]. Additionally, research suggests that Valemetostat may be a potential therapeutic target for intractable adult T-cell leukemia by targeting the YY1/EZH2/MLH1 axis [].

Tazemetostat (EPZ-6438, E7438)

    GSK126

    • Relevance: Similar to Valemetostat, GSK126 targets EZH2, but unlike Valemetostat, it does not inhibit EZH1 []. This difference is significant as dual inhibition of EZH1/2 by Valemetostat has been shown to be more effective in suppressing HTLV-1-infected cell proliferation and hyperimmune response in HTLV-1-associated myelopathy (HAM) compared to EZH2 selective inhibitors like GSK126 [].

    OR-S1

    • Relevance: OR-S1 shares a similar mechanism of action and target with Valemetostat, inhibiting both EZH1 and EZH2, leading to the suppression of HTLV-1-infected cell proliferation and the hyperimmune response in HAM []. These findings suggest that dual inhibition of EZH1/2 may be a promising therapeutic strategy for HAM.

    UNC1999

    • Relevance: Like Valemetostat, UNC1999 is a dual inhibitor of EZH1/2. The study using UNC1999 demonstrated its potential as a sensitizer for enhancing the antitumor effects of Valemetostat and Docetaxel in hepatocellular carcinoma (HCC) cell lines []. Dual inhibition of EZH1/2 with UNC1999 led to increased sensitivity of HCC cells to the combined treatment of Valemetostat and Docetaxel, indicating a synergistic effect [].

    Docetaxel

    • Relevance: While not structurally related to Valemetostat, Docetaxel was investigated in combination with Valemetostat for the treatment of hepatocellular carcinoma (HCC) []. The research aimed to explore the synergistic effects of combining Valemetostat with established chemotherapeutic agents like Docetaxel [].

    Itraconazole

    • Relevance: Itraconazole is not structurally similar to Valemetostat, but plays a crucial role in the pharmacokinetics of Valemetostat by acting as a strong inhibitor of CYP3A and P-gp []. Co-administration of Itraconazole with Valemetostat resulted in a significant increase in the peak concentration (Cmax) and area under the curve (AUC) of Valemetostat [].

    Fluconazole

    • Relevance: Similar to Itraconazole, Fluconazole is not structurally related to Valemetostat, but acts as a moderate inhibitor of CYP3A []. This interaction leads to an increase in the exposure of Valemetostat when administered together [].

    Properties

    CAS Number

    1809336-39-7

    Product Name

    Valemetostat

    IUPAC Name

    (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

    Molecular Formula

    C26H34ClN3O4

    Molecular Weight

    488.0 g/mol

    InChI

    InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1

    InChI Key

    SSDRNUPMYCFXGM-ZZHSESOFSA-N

    SMILES

    CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

    Solubility

    Soluble in DMSO

    Synonyms

    Valemetostat; DS-3201; DS 3201; DS3201; DS-3201b

    Canonical SMILES

    CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

    Isomeric SMILES

    CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.